Foscolic acid
Overview
Description
It is a derivative of phosphoric acid and is characterized by its ability to form stable complexes with various metal ions
Preparation Methods
Synthetic Routes and Reaction Conditions: Foscolic acid can be synthesized through the reaction of phosphoric acid with lactic acid under controlled conditions. The reaction typically involves heating the mixture to a specific temperature to facilitate the formation of the desired product. The reaction can be represented as follows:
H3PO4+2C3H6O3→C6H11O8P+H2O
Industrial Production Methods: In industrial settings, this compound is produced by reacting phosphoric acid with lactic acid in large reactors. The reaction mixture is heated to a temperature of around 100°C to 150°C to ensure complete conversion. The product is then purified through crystallization or distillation to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: Foscolic acid undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form phosphoric acid and other by-products.
Reduction: It can be reduced under specific conditions to yield different phosphorous-containing compounds.
Substitution: this compound can participate in substitution reactions where its hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like thionyl chloride or phosphorus trichloride are often employed.
Major Products Formed:
Oxidation: Phosphoric acid and carbon dioxide.
Reduction: Various reduced phosphorous compounds.
Substitution: Derivatives with different functional groups replacing the hydroxyl groups.
Scientific Research Applications
Foscolic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of complex organic molecules and coordination compounds.
Biology: this compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating certain diseases.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
Foscolic acid exerts its effects through its ability to form stable complexes with metal ions. This property allows it to interact with various enzymes and proteins, potentially altering their activity. The molecular targets of this compound include enzymes involved in phosphate metabolism and transport pathways. By binding to these targets, this compound can modulate biochemical processes and influence cellular functions .
Comparison with Similar Compounds
Phosphoric Acid: A simple inorganic acid with similar chemical properties.
Lactic Acid: An organic acid that shares structural similarities with foscolic acid.
Tetrahydrofolic Acid: A compound involved in one-carbon metabolism, similar in its ability to form complexes with metal ions.
Uniqueness: this compound is unique due to its dual functionality, combining the properties of both phosphoric acid and lactic acid. This dual nature allows it to participate in a wider range of chemical reactions and form more diverse complexes compared to its individual components .
Properties
IUPAC Name |
2-[(1-carboxy-1-hydroxyethyl)-hydroxyphosphoryl]-2-hydroxypropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11O8P/c1-5(11,3(7)8)15(13,14)6(2,12)4(9)10/h11-12H,1-2H3,(H,7,8)(H,9,10)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBMHUYBJIYNRLY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)(O)P(=O)(C(C)(C(=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11O8P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80862921 | |
Record name | 2,2'-(Hydroxyphosphoryl)bis(2-hydroxypropanoic acid) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80862921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2398-95-0 | |
Record name | Foscolic acid [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002398950 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | FOSCOLIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DZJ4QTB7YY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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